molecular formula C17H15FN2OS B2621551 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 899731-90-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2621551
CAS No.: 899731-90-9
M. Wt: 314.38
InChI Key: RDPANZZPTLMODI-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzo[d]thiazole ring substituted with dimethyl groups and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate acetamide precursor.

    Formation of the Acetamide Moiety: The final step involves the acylation of the benzo[d]thiazole derivative with a fluorophenyl acetic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-bromophenyl)acetamide

Uniqueness

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide is unique due to the specific combination of the benzo[d]thiazole ring with dimethyl and fluorophenyl substitutions. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-3-4-11(2)16-15(10)20-17(22-16)19-14(21)9-12-5-7-13(18)8-6-12/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPANZZPTLMODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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